molecular formula C10H12O B1499578 (2-Ethylphenyl)acetaldehyde CAS No. 28362-76-7

(2-Ethylphenyl)acetaldehyde

Cat. No. B1499578
CAS RN: 28362-76-7
M. Wt: 148.2 g/mol
InChI Key: DGBXRMAMOWRIGV-UHFFFAOYSA-N
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Patent
US06083980

Procedure details

A solution of 54.05 g of the crude 1-allyl-2-ethylbenzene in 500 mL of 1:1 CH2Cl2 --CH3OH was cooled to -78° C. A stream of O3 was bubbled through the solution for 3 h, until all of the starting material had disappeared. Then a stream of air was bubbled through the solution until the blue color had faded. A total of 25 mL of methyl sulfide was added and the solution was stirred at room temperature for 1 h. The solution was concentrated and dried under vacuum to afford (2-ethylphenyl) acetaldehyde as a colorless oil which was used directly in the next step.
Quantity
54.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH3:11])[CH:2]=C.C[OH:13]>C(Cl)Cl>[CH2:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:1][CH:2]=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
54.05 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC=C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stream of O3 was bubbled through the solution for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then a stream of air was bubbled through the solution until the blue color
ADDITION
Type
ADDITION
Details
A total of 25 mL of methyl sulfide was added
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.